molecular formula C26H18ClFN2O3S2 B12003372 Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-06-0

Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12003372
CAS No.: 617697-06-0
M. Wt: 525.0 g/mol
InChI Key: ZNXVBGOGDDKNRU-FYJGNVAPSA-N
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Description

Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzylidene group, and various substituents such as chloro, fluoro, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with 7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid in the presence of a suitable base and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl chloride: A related compound with similar functional groups but different core structure.

    2-Chloroquinoline-3-carbaldehyde: Another compound with a chloro and fluoro substituent but different heterocyclic core.

Uniqueness

Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and thiazolopyrimidine core

Biological Activity

Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant studies and findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H19ClFN2O4S
  • Molecular Weight : 458.53 g/mol

1. Antimicrobial Activity

Several studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

Research has shown that derivatives of thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties. In vitro studies demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytes:

Cytokine Inhibition (%) IC50 (µM)
IL-1β868.4
TNF-α83.85.34

This inhibition suggests that the compound could be beneficial in treating inflammatory diseases .

3. Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cell lines, including Rat Wistar Hepatocytes and Mouse Fibroblast cells. The results indicated that the compound exhibited selective cytotoxicity:

Cell Line IC50 (µM)
Rat Wistar Hepatocytes25
Mouse Fibroblast (3T3)30

These findings support the potential use of this compound in cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of similar thiazolo[3,2-a]pyrimidine derivatives, where researchers reported their efficacy against various cancer cell lines and pathogens. The study highlighted the importance of substituent groups in enhancing biological activity, indicating that modifications to the core structure could yield compounds with improved efficacy .

Properties

CAS No.

617697-06-0

Molecular Formula

C26H18ClFN2O3S2

Molecular Weight

525.0 g/mol

IUPAC Name

benzyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H18ClFN2O3S2/c1-15-22(25(32)33-14-16-7-3-2-4-8-16)23(20-11-6-12-34-20)30-24(31)21(35-26(30)29-15)13-17-18(27)9-5-10-19(17)28/h2-13,23H,14H2,1H3/b21-13+

InChI Key

ZNXVBGOGDDKNRU-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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